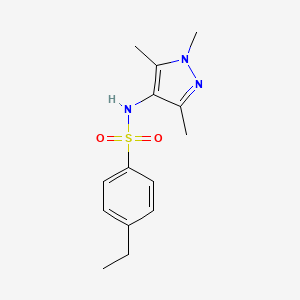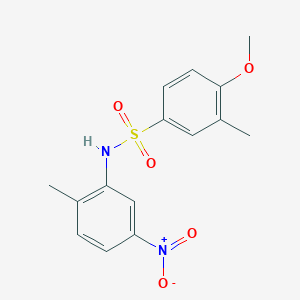
N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide, also known as ANFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANFA is a member of the acrylamide family, which is widely used in the production of polymers, plastics, and other industrial products. However, ANFA has unique properties that make it a promising candidate for scientific research, particularly in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is also relatively stable and can be stored for long periods of time without degrading. However, N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide also has some toxicity concerns, particularly at high doses, which must be taken into account when conducting experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide. One area of research is in the development of new anti-cancer drugs based on N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide. Another area of research is in the development of new treatments for inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide and to determine its potential toxicity in vivo. Overall, N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the pure N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide compound. The synthesis of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This makes N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
(E)-N-(4-anilinophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-17-9-6-16(7-10-17)8-15-21(25)24-20-13-11-19(12-14-20)23-18-4-2-1-3-5-18/h1-15,23H,(H,24,25)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDXLXMKKBVQM-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[4-(phenylamino)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)

![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)